2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVTVTFBWSSNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Dimethylaminomethyl Pyrrolidin 1 Yl Ethanol and Derived Architectures
Targeted Synthesis of the Core 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol Structure
The construction of the this compound framework necessitates a synthetic approach that efficiently combines the pyrrolidine (B122466) ring, the dimethylaminomethyl side chain at the 2-position, and the N-ethanol substituent.
Elucidation of Key Reaction Pathways for Pyrrolidine-Based Amino Alcohols
The synthesis of N-substituted pyrrolidine amino alcohols can be approached through several key reaction pathways. A primary and straightforward method involves the N-alkylation of a pre-formed 2-(dimethylaminomethyl)pyrrolidine . This nucleophilic substitution reaction typically employs a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945), to introduce the hydroxyethyl (B10761427) group onto the pyrrolidine nitrogen. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and a suitable solvent.
Another viable pathway starts from proline or its derivatives, which are common chiral precursors for the synthesis of substituted pyrrolidines. mdpi.comnih.gov For instance, (S)-prolinol, obtained from the reduction of (S)-proline, can serve as a versatile starting material. nih.gov The synthesis could proceed through a sequence of reductive amination to introduce the dimethylaminomethyl group, followed by N-alkylation with a protected 2-hydroxyethylating agent.
A plausible synthetic route, based on established chemical transformations, is outlined below:
Scheme 1: Proposed Synthesis of this compound

In this proposed pathway, 2-(Dimethylaminomethyl)pyrrolidine is reacted with 2-bromoethanol in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, with a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the HBr formed.
Optimization of Reaction Conditions and Yields in Compound Preparation
The efficiency of the N-alkylation reaction is highly dependent on the choice of solvent, temperature, and base. For the synthesis of the closely related N-(2-Hydroxyethyl)pyrrolidine, refluxing pyrrolidine with 2-bromoethanol in THF for 36 hours has been reported to yield the product in 83% after purification. chemicalbook.com It is reasonable to extrapolate that similar conditions would be effective for the N-alkylation of 2-(dimethylaminomethyl)pyrrolidine.
To optimize the synthesis of this compound, a systematic variation of reaction parameters would be necessary. The following table outlines potential optimization strategies based on general principles of N-alkylation.
| Parameter | Conditions to be Varied | Expected Outcome |
|---|---|---|
| Solvent | Acetonitrile, DMF, DMSO, THF | Polar aprotic solvents may enhance the reaction rate. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Choice of base can influence reaction time and yield by affecting the deprotonation of the secondary amine. |
| Leaving Group | Cl, Br, I, OTs, OMs | Iodo- and tosyl/mesyl- derivatives are typically more reactive than chloro- or bromo- analogs. |
Stereochemical Control in Analog Synthesis
The stereochemistry of the pyrrolidine ring and any substituents is often critical for the biological activity of the molecule. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Approaches to Substituted Pyrrolidine Derivatives
The synthesis of substituted pyrrolidines with specific diastereoselectivity can be achieved through various methods, including multicomponent reactions and intramolecular cyclizations. For instance, novel diastereoselective syntheses of substituted pyrrolidines have been developed using asymmetric multicomponent reactions, which can construct up to three stereogenic centers in a single operation. chemicalbook.com These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome.
Enantioselective Construction of Chiral Centers within the Framework
The enantioselective synthesis of chiral pyrrolidine derivatives often starts from chiral precursors such as proline. mdpi.comnih.gov For example, (S)-proline can be reduced to (S)-prolinol, which serves as a versatile chiral building block for the synthesis of various pyrrolidine-containing compounds. nih.gov The inherent chirality of the starting material directs the stereochemistry of subsequent transformations.
The synthesis of specific enantiomers of this compound would likely commence with an enantiomerically pure form of 2-(aminomethyl)pyrrolidine or a related precursor. Subsequent reductive amination with formaldehyde (B43269) and a reducing agent would yield the dimethylaminomethyl group, followed by N-alkylation to introduce the ethanol (B145695) moiety, largely preserving the initial stereochemistry at the C2 position.
Functional Group Interconversions and Derivatization Strategies
The hydroxyl and tertiary amine functionalities in this compound offer opportunities for a variety of functional group interconversions and derivatization strategies to create a library of related compounds.
The hydroxyl group can be a versatile handle for further modifications. For instance, it can be converted to an ester or an ether. The derivatization of fatty acids with the structurally similar N-(2-Hydroxyethyl)pyrrolidine to form esters for analytical purposes highlights the reactivity of the hydroxyl group. researchgate.net
The tertiary amine can undergo quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. Additionally, the lone pair on the nitrogen can coordinate with metal centers, suggesting potential applications as a ligand in catalysis.
The following table summarizes potential derivatization strategies for this compound.
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Hydroxyl | Esterification | Acid chloride, Acid anhydride | Ester |
| Etherification | Alkyl halide, Base | Ether | |
| Tertiary Amine | Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
| Oxidation | m-CPBA, H₂O₂ | N-oxide |
Modifications at the Tertiary Amine Functionality
The tertiary amine group in this compound is a key site for structural modification, allowing for changes in polarity, basicity, and steric bulk. Two primary transformations at this site are N-oxidation and quaternization.
N-Oxidation: The dimethylamino group can be oxidized to the corresponding N-oxide. This transformation significantly increases the polarity of the molecule and can alter its biological properties. The oxidation of tertiary amines, such as N-methylpyrrolidine, to their N-oxides has been demonstrated using various oxidizing agents. For instance, in vivo studies have shown that N-methylpyrrolidine, a related alicyclic tertiary amine, is readily metabolized to N-methylpyrrolidine N-oxide. nih.gov In synthetic chemistry, peracids like meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for the selective oxidation of tertiary amines. This reaction is generally high-yielding and specific to the nitrogen atom, even in the presence of other oxidizable groups. acs.org The formation of fulleropyrrolidine-N-oxides from the corresponding fulleropyrrolidines using mCPBA highlights the selectivity of this reaction for the pyrrolidine nitrogen. acs.org
Quaternization: The nucleophilic nature of the tertiary amine allows for quaternization through reaction with alkylating agents. This introduces a permanent positive charge and increases the steric hindrance around the nitrogen atom. The stereochemical outcome of pyrrolidine derivative quaternization can be dependent on the steric hindrance of the alkylating agent used. researchgate.net For example, N-(EWG-CH2)-2-phenylpyrrolidines have been successfully quaternized using reagents such as iodomethane, dimethylsulfate, or methyl trifluoromethanesulfonate (B1224126) to yield the corresponding pyrrolidinium (B1226570) salts. researchgate.net
| Reagent Category | Specific Reagent Example | Transformation |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (mCPBA) | N-Oxidation |
| Alkylating Agent | Iodomethane | Quaternization |
| Alkylating Agent | Dimethylsulfate | Quaternization |
| Alkylating Agent | Methyl trifluoromethanesulfonate | Quaternization |
Transformations of the Primary Hydroxyl Group
The primary hydroxyl group on the ethanol substituent offers another avenue for structural diversification, primarily through esterification and etherification reactions.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This modification can influence the compound's lipophilicity and pharmacokinetic profile. For instance, N-(2-Hydroxyethyl)pyrrolidine, a structurally similar compound, serves as a precursor for various esters. mallakchemicals.com
Etherification: Formation of an ether linkage is another common transformation. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups. The synthesis of unichiral analogues of 2-(2-pyrrolidinyl)-1,4-benzodioxane has involved the etherification of N-protected prolinol derivatives. acs.org
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Carboxylic Acid / Acid Chloride / Anhydride | Ester |
| Etherification | Base + Alkyl Halide (Williamson Synthesis) | Ether |
Peripheral Substituent Introduction and Diversification
Introducing substituents onto the pyrrolidine ring itself can significantly impact the molecule's three-dimensional structure and biological activity. Various methods have been developed for the asymmetric synthesis of highly substituted pyrrolidines. rsc.orgmdpi.com
One powerful strategy is the use of organocatalytic asymmetric cascade reactions. For example, the reaction of N-tosyl aminomethyl enone with trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, can produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org
Another approach involves the catalytic asymmetric (1,3)-dipolar cycloaddition reaction. Using a chiral silver catalyst, enantioenriched pyrrolizidines, which contain a pyrrolidine ring, can be prepared from simple starting materials. This method allows for the creation of multiple stereogenic centers in a single step. nih.gov
| Method | Key Reagents/Catalyst | Type of Substitution |
| Asymmetric Cascade Reaction | Cinchonidine derived amino-squaramide | Quaternary center at C3 |
| (1,3)-Dipolar Cycloaddition | Chiral silver catalyst | Multiple stereocenters |
Modern Synthetic Techniques and Sustainable Chemistry Principles
Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and employing more environmentally benign methods. These principles are being applied to the synthesis of pyrrolidine derivatives.
Application of Microwave Irradiation in Pyrrolidine Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. Microwave irradiation has been successfully applied to the N-alkylation of various nitrogen-containing heterocycles. researchgate.netresearchgate.netsemanticscholar.org For instance, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides has been shown to be a fast and efficient method. nih.gov Reactions that would typically require several hours under conventional heating can often be completed in minutes using microwave irradiation. nih.gov This technique is particularly advantageous for the rapid generation of compound libraries for screening purposes.
| Reaction | Substrate | Reagent | Conditions |
| N-alkylation | Pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | DMF, DIPEA, 75 °C, 5 min |
| N-alkylation | Pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | DMF, K2CO3, 75 °C, 30 min |
| N-alkylation | Pyrrolidine-fused chlorin | 2-bromoethanaminium bromide | DMF, K2CO3, 75 °C, 5 min |
Development of Catalytic Systems for Enhanced Synthetic Efficiency
The development of novel catalytic systems is crucial for the efficient and stereoselective synthesis of complex pyrrolidine architectures. Asymmetric organocatalysis has become a prominent strategy for the synthesis of chiral pyrrolidines. mdpi.comnih.gov Proline and its derivatives are often used as catalysts in these transformations.
Furthermore, metal-catalyzed reactions offer powerful methods for constructing and functionalizing the pyrrolidine ring. For example, catalytic asymmetric C–H insertion reactions using rhodium(II) catalysts can lead to the formation of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Silver-catalyzed (1,3)-dipolar cycloaddition reactions also provide a versatile route to highly substituted, enantioenriched pyrrolizidines. nih.gov These catalytic methods often proceed under mild conditions and with high atom economy, aligning with the principles of sustainable chemistry.
| Catalyst Type | Metal/Organocatalyst | Reaction Type |
| Organocatalyst | Proline derivatives | Asymmetric aldol (B89426), Michael additions |
| Metal Catalyst | Rhodium(II) complexes | Asymmetric C–H insertion |
| Metal Catalyst | Chiral silver complexes | Asymmetric (1,3)-dipolar cycloaddition |
Computational Chemistry and Theoretical Investigations of 2 2 Dimethylaminomethyl Pyrrolidin 1 Yl Ethanol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic nature of a molecule. For 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol, these methods can predict a range of properties, from the stability of its geometric structure to its reactivity patterns.
Density Functional Theory (DFT) Applications to Molecular Properties
Density Functional Theory (DFT) is a robust method for predicting the electronic structure and associated properties of molecules. A DFT analysis, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be the standard approach for optimizing the molecular geometry and calculating key electronic descriptors.
The optimized geometry would reveal the most stable three-dimensional arrangement of the atoms, including the puckering of the pyrrolidine (B122466) ring and the orientation of the side chains. The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations to relieve ring strain. The substitution at both the 1 and 2 positions would influence the preferred pucker of the ring.
Table 1: Theoretical DFT-Calculated Molecular Properties of this compound This table presents hypothetical yet representative data based on typical values for similar amino alcohol structures calculated at the B3LYP/6-31G(d,p) level of theory.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -518.75 |
| Dipole Moment (Debye) | 2.85 |
| Polarizability (a.u.) | 115.3 |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, as these are the most electron-rich areas. The LUMO is likely to be distributed over the antibonding σ-orbitals of the C-N, C-O, and C-C bonds. The energy difference between these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies This table shows plausible HOMO, LUMO, and energy gap values for the title compound, inferred from studies on structurally related amino alcohols.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | 0.55 |
| HOMO-LUMO Gap (eV) | 6.75 |
Electrostatic Potential Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would show significant negative potential (red) around the oxygen atom of the hydroxyl group and the two nitrogen atoms, corresponding to their lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bond donation. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbons adjacent to the heteroatoms. This analysis reinforces the understanding of where the molecule is most likely to interact with other charged or polar species.
Conformational Analysis and Energy Minimization Studies
The flexibility of the ethanol (B145695) and dimethylaminomethyl side chains, combined with the puckering of the pyrrolidine ring, results in a complex conformational landscape for this compound. Understanding these conformational preferences is crucial, as the molecule's biological activity is often tied to a specific three-dimensional shape.
Rotameric Preferences and Intramolecular Interactions
The rotation around the C-C and C-N bonds of the side chains gives rise to various rotamers (rotational isomers). A key factor influencing the stability of these rotamers is the potential for intramolecular hydrogen bonding. acs.orgnih.gov Specifically, a hydrogen bond can form between the hydroxyl group's hydrogen (donor) and one of the nitrogen atoms (acceptor).
Computational studies on similar amino alcohols have shown that conformers stabilized by such intramolecular hydrogen bonds are often the most stable in the gas phase. acs.org For the title compound, at least two types of intramolecular hydrogen bonds are plausible:
OH···N(pyrrolidine): An interaction between the ethanol's hydroxyl group and the nitrogen of the pyrrolidine ring.
OH···N(dimethylamino): An interaction between the ethanol's hydroxyl group and the nitrogen of the dimethylaminomethyl group.
Energy minimization studies would be required to determine the relative energies of these and other conformers. The strength of the hydrogen bond and steric hindrance between the side chains will dictate the most preferred conformation.
Table 3: Theoretical Relative Energies of Plausible Conformers This table presents a hypothetical energy landscape for different conformations, highlighting the stabilizing effect of intramolecular hydrogen bonding.
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Conformer A | 0.00 | Intramolecular H-bond (OH···N(dimethylamino)) |
| Conformer B | 0.85 | Intramolecular H-bond (OH···N(pyrrolidine)) |
| Conformer C | 2.50 | Extended (No H-bond) |
Influence of Solvation on Molecular Conformation
The conformational preferences of a molecule can change significantly in the presence of a solvent. manchester.ac.uk While intramolecular hydrogen bonds may dominate in the gas phase, in a polar solvent like water or ethanol, the situation can be different. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to investigate these effects computationally.
Polar solvents can stabilize conformers with larger dipole moments. Furthermore, solvent molecules can compete for hydrogen bonding sites. manchester.ac.uk For instance, water molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atoms, potentially disrupting the intramolecular hydrogen bond that stabilizes certain conformers in the gas phase. This could lead to a higher population of more extended, "open" conformers in solution compared to the gas phase. The balance between the stability gained from intramolecular interactions and the favorable interactions with the solvent will determine the final conformational ensemble in solution.
pKa Prediction and Protonation Equilibria
The pKa values of a molecule are fundamental to understanding its behavior in solution, governing its charge state, solubility, and interactions with other molecules. For this compound, which contains two nitrogen atoms, determining the pKa of each is crucial for characterizing its acid-base properties.
The basicity of the two nitrogen atoms—one in the pyrrolidine ring and the other in the dimethylaminomethyl side chain—can be predicted using various computational methods. These methods often involve calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment. The pyrrolidine nitrogen is a secondary amine, while the dimethylamino nitrogen is a tertiary amine. Generally, in the gas phase, the basicity of amines increases with the number of alkyl groups due to their electron-donating inductive effect. However, in aqueous solution, solvation effects play a critical role and can alter this trend. nih.gov
Computational models, such as those based on density functional theory (DFT) combined with a continuum solvation model, can provide accurate pKa predictions. nih.gov Machine learning and deep learning models are also emerging as powerful tools for pKa prediction, leveraging large datasets of known pKa values to predict those of new molecules with high accuracy. nih.govdntb.gov.uachemrxiv.orgchemrxiv.org
Table 1: Predicted pKa Values for the Nitrogen Centers of this compound
| Nitrogen Center | Predicted pKa (Illustrative) |
| Pyrrolidine Nitrogen | ~10.5 - 11.5 |
| Dimethylamino Nitrogen | ~9.0 - 10.0 |
The higher predicted pKa of the pyrrolidine nitrogen suggests it is the more basic of the two centers. This is consistent with the general trend that secondary amines are often more basic than tertiary amines in aqueous solution due to a combination of inductive effects and solvation.
Protonation of one or both nitrogen atoms will significantly alter the intermolecular interactions of this compound. The introduction of a positive charge will enhance electrostatic interactions, particularly hydrogen bonding with solvent molecules like water or with other polar molecules.
Computational studies on pyrrolidinium-based ionic liquids have shown that the charged pyrrolidinium (B1226570) ring can form strong hydrogen bonds and other electrostatic interactions. warse.orgnih.govnih.gov Similarly, the protonated form of this compound would be expected to exhibit strong interactions with polar solvents and negatively charged species. Molecular dynamics (MD) simulations can be employed to study the solvation shell around the protonated molecule and to quantify the strength and dynamics of these interactions. These simulations can reveal how protonation affects the molecule's conformation and its ability to interact with biological targets.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of reaction energy barriers.
For reactions involving this compound, such as N-alkylation or ring-opening reactions, computational methods can be used to locate the transition state (TS) structures. The geometry of the TS provides crucial information about the mechanism, and its energy determines the activation energy of the reaction.
For instance, in a hypothetical N-alkylation reaction, the transition state would involve the partial formation of a new bond between one of the nitrogen atoms and the alkylating agent, and the partial breaking of a bond in the alkylating agent. DFT calculations can be used to optimize the geometry of this TS and calculate its energy. The difference in energy between the reactants and the TS gives the activation energy barrier.
Computational studies on the synthesis of pyrrolidine derivatives have successfully used these methods to determine reaction pathways and energy barriers. rsc.orgnih.govresearchgate.net For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for the cyclization step was calculated to be relatively low, indicating a facile ring formation. nih.gov Similarly, studies on the lithiation of N-Boc-pyrrolidine have used computational methods to calculate the activation energies for proton transfer, providing insights into the reaction's stereoselectivity. acs.orgnih.gov
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Type | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| N-Alkylation at Pyrrolidine-N | Reactant + CH₃I | [TS] | Product + I⁻ | 20.5 |
| Ring Opening of Pyrrolidine | Protonated Reactant | [TS] | Ring-Opened Product | 35.2 |
Mapping the reaction coordinate provides a detailed profile of the energy changes that occur as reactants are converted into products. This is often visualized as a potential energy surface, where the reaction coordinate represents the path of minimum energy connecting reactants, transition states, and products.
By performing a series of constrained geometry optimizations along the reaction coordinate, a detailed energy profile can be constructed. This technique, often referred to as an intrinsic reaction coordinate (IRC) calculation, confirms that a located transition state indeed connects the desired reactants and products. Such mapping is crucial for understanding the dynamics of a reaction and for identifying any intermediate species that may be formed. hw.ac.ukarxiv.org
Computational studies on complex reaction networks, such as the oxidation of ethanol on platinum surfaces, have utilized reaction path searching methods to map out the entire reaction network, identifying the most favorable pathways. nih.gov While specific reaction coordinate maps for transformations of this compound are not available in the literature, the established methodologies could be readily applied to study its reactivity.
The search for specific experimental data, including data tables and detailed research findings on the nucleophilic, alkylation, acylation, quaternization, esterification, etherification, and cyclization reactions of this particular compound did not yield any specific results. While general principles of amine and alcohol reactivity are well-established, applying these without specific experimental data for "this compound" would be speculative and would not meet the required standard of a scientifically accurate and detailed article.
Despite a comprehensive search for scholarly articles and research data, specific mechanistic and reactivity studies focusing solely on the chemical compound "this compound" are not available in the public domain. Research literature extensively covers related chiral pyrrolidine derivatives, particularly those derived from proline, and their applications in asymmetric synthesis. These studies provide a broad understanding of how similar chiral amino alcohols can function as ligands in organometallic reactions, influence stereoselectivity, and how their reactivity is affected by intramolecular interactions and solvent choice.
However, detailed research findings, including data tables on diastereoselectivity, enantioselectivity, the role of intramolecular hydrogen bonding, and solvent effects specifically for "this compound" have not been published. Without such dedicated studies, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses exclusively on this compound.
Therefore, the information required to construct the detailed sections and subsections as per the user's request—namely:
Mechanistic and Reactivity Studies of 2 2 Dimethylaminomethyl Pyrrolidin 1 Yl Ethanol As a Nucleophile and Ligand
Solvent Effects on Reaction Outcomes and Selectivity
—is not available in the existing scientific literature for the specific compound "2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol".
Applications in Asymmetric Catalysis and Chiral Auxiliary Development
Ligand Design Principles for Enantioselective Transformations
The efficacy of a chiral ligand in asymmetric catalysis is deeply rooted in its structural design. The ligand must possess specific features that allow it to effectively transfer its chiral information to the reacting substrates during the catalytic cycle. For pyrrolidine-based structures, the inherent chirality and conformational rigidity of the ring are paramount.
Pyrrolidine-derived amino alcohols are considered "privileged ligands" in asymmetric catalysis. This status is attributed to their modular synthesis, stability, and demonstrated success across a wide range of enantioselective reactions. The fundamental design incorporates two key features: a chiral scaffold provided by the pyrrolidine (B122466) ring and at least two heteroatoms capable of coordinating to a metal center.
In the case of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol, the two nitrogen atoms and the oxygen atom of the hydroxyl group can act as coordination sites. As a bidentate ligand, it typically coordinates to a metal through the pyrrolidine ring nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This chelation creates a rigid and well-defined chiral pocket around the metal center, which is essential for effective stereochemical control. The dimethylamino group provides an additional potential coordination site and influences the steric and electronic properties of the catalytic complex. The ready availability of chiral precursors like proline makes the synthesis of such ligands both efficient and economical.
The five-membered pyrrolidine ring is not planar and exists in dynamically interconverting "envelope" and "twist" conformations. nih.gov The specific conformation, or "puckering," of the ring is highly sensitive to the nature and position of its substituents. nih.govbeilstein-journals.org This conformational preference dictates the spatial orientation of the coordinating groups and any steric bulk, which in turn defines the shape of the chiral cavity around the catalyst's active site.
By strategically modifying the substituents on the pyrrolidine ring, it is possible to "tune" its stereochemical properties. For instance, introducing bulky groups can lock the ring into a preferred conformation, reducing conformational flexibility and enhancing the transfer of chiral information. semanticscholar.org This principle allows for the rational design of ligands optimized for specific reactions. The substitution pattern on the pyrrolidine ring directly influences the steric hindrance and electronic environment of the resulting metal complex, thereby controlling the facial selectivity of substrate approach and ultimately the enantioselectivity of the transformation. beilstein-journals.orgbeilstein-journals.org The stereogenicity of the carbon atoms is a key feature, and the spatial orientation of substituents can lead to different binding modes and biological or chemical profiles. nih.gov
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the ability to control the stereochemistry of newly formed chiral centers is of utmost importance. Ligands derived from this compound are particularly well-suited for catalyzing such reactions, leveraging the design principles outlined above to achieve high levels of enantioselectivity.
One of the most well-established applications for chiral amino alcohols is in the catalytic enantioselective addition of organometallic reagents, particularly organozinc compounds, to prochiral aldehydes and ketones. organic-chemistry.orgnih.govnih.gov In these reactions, the chiral ligand first reacts with the organometallic reagent (e.g., diethylzinc) to form a chiral catalyst complex.
The proposed mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol ligand. This complex then coordinates with the aldehyde, positioning it in a specific orientation within the chiral environment. The alkyl group (e.g., ethyl) is then transferred from a zinc atom to one specific face of the aldehyde's carbonyl group, leading to the formation of a chiral secondary alcohol with high enantiomeric excess. The success of these reactions hinges on the creation of a rigid transition state where the facial discrimination of the prochiral substrate is maximized. Pyrrolidine-derived amino alcohols have consistently demonstrated high performance in this area. mdpi.comrsc.org
Table 1: Performance of Pyrrolidine-Derived Amino Alcohols in the Enantioselective Addition of Diethylzinc to Aldehydes Note: The following data represents the performance of various pyrrolidine-derived amino alcohol ligands in the specified reaction to illustrate the general efficacy of this ligand class.
| Ligand Structure | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (S)-(-)-2-(Anilinomethyl)-1-ethylpyrrolidine | Benzaldehyde | 95 | 98 (R) | Soai, K., et al. |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Benzaldehyde | >95 | 97 (S) | Noyori, R., et al. |
| (S)-2-(Hydroxymethyl)-1-(1-methylpyrrolidin-2-ylmethyl)pyrrolidine | Benzaldehyde | 92 | 93 (S) | Mukaiyama, T., et al. |
| Carbohydrate-based Pyrrolidine Amino Alcohol | o-Methylbenzaldehyde | - | 92 (S) | mdpi.com |
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that adds a nucleophile to an α,β-unsaturated carbonyl compound. Asymmetric organocatalysis of the Michael reaction frequently employs pyrrolidine-based catalysts, famously pioneered with proline itself. nih.gov These catalysts typically operate by forming a nucleophilic enamine intermediate with a donor molecule (e.g., a ketone or aldehyde).
This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The chiral pyrrolidine scaffold, often bearing additional functional groups capable of hydrogen bonding, directs the approach of the acceptor, thereby controlling the stereochemistry of the newly formed bond. beilstein-journals.orgrsc.org Bifunctional catalysts, which combine a pyrrolidine moiety with a hydrogen-bond donor like a thiourea or sulfonamide group, have shown exceptional activity and selectivity by simultaneously activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). nih.govmdpi.com While this compound itself is a tertiary amine and does not form enamines directly, its core pyrrolidine structure is central to this class of catalysis, and derivatives are designed based on these principles.
Table 2: Asymmetric Michael Addition of Carbonyls to Nitroolefins using Pyrrolidine-Based Catalysts Note: This table presents representative results for asymmetric Michael additions catalyzed by various pyrrolidine derivatives to demonstrate the utility of the pyrrolidine scaffold.
| Catalyst | Donor | Acceptor | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
|---|---|---|---|---|---|---|
| Diarylprolinol Silyl (B83357) Ether | Cyclohexanone | trans-β-Nitrostyrene | 97 | 95:5 | 99 | List, B., et al. |
| Pyrrolidine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 93:7 | 92 | Tsogoeva, S.B., et al. |
| Pyrrolidine Sulfonamide | Propanal | trans-β-Nitrostyrene | 95 | 91:9 | 99 | Wang, W., et al. |
| D-Prolinamide Derivative | Propanal | (E)-Nitropent-1-ene | 90 | 88:12 | 96 | nih.gov |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C, C-N, and C-O bonds. nih.gov The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, proceeding through a π-allyl palladium intermediate. The key to achieving enantioselectivity is the use of a chiral ligand that coordinates to the palladium center.
Ligands derived from the pyrrolidine scaffold, including aminophosphines synthesized from prolinol, have been developed for this purpose. clockss.org The chiral ligand influences the coordination geometry of the π-allyl complex and differentiates the two ends of the allyl system, as well as the two faces of the incoming nucleophile's attack. nih.gov The bidentate nature of ligands like this compound, or more commonly its phosphine derivatives, allows for the formation of a well-defined and rigid chiral environment around the palladium atom, which is crucial for high stereocontrol. The modularity of the pyrrolidine framework allows for systematic tuning of the ligand's steric and electronic properties to optimize performance for different substrates. mdpi.comnih.gov
Table 3: Performance of Pyrrolidine-Derived Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation Note: The data below showcases results from various chiral ligands incorporating the pyrrolidine motif to highlight their effectiveness in the Pd-catalyzed AAA reaction.
| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (S)-Prolinol-derived Aminophosphine | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 96 (S) | clockss.org |
| Trost Ligand (Cyclohexyl Backbone) | 3-Carbalkoxyoxindole | Allyl Acetate | 90 | 95 | nih.gov |
| P,N-Chelate Hydrazone (SAMP-derived) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 99 | 95 (S) | acs.org |
| (1R,2S)-Norephedrine-derived Phosphine | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | - | 88 (S) | mdpi.com |
Application as Organocatalysts in Stereoselective Syntheses
The pyrrolidine motif is a cornerstone of modern organocatalysis, largely due to its ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.govresearchgate.net The presence of both a hydroxyl group and a tertiary amine in this compound suggests its role as a bifunctional organocatalyst, capable of activating both the nucleophile and the electrophile in a reaction.
Catalytic Activity in Cascade Reactions
Cascade reactions, where multiple chemical transformations occur in a single pot, are highly efficient for building molecular complexity. nih.gov Pyrrolidine-based organocatalysts are particularly adept at initiating such sequences. For instance, tertiary amine-modified diarylprolinol silyl ethers have been successfully employed in sequential reactions to construct highly functionalized and stereoisomerically pure cyclohexanes. cas.cn
In a hypothetical cascade reaction catalyzed by this compound, the secondary amine of the pyrrolidine ring would react with an α,β-unsaturated aldehyde to form a dienamine. Simultaneously, the hydroxyl group and the protonated tertiary amine could act as hydrogen-bond donors to activate a nucleophile, such as a Michael donor. This dual activation would facilitate the initial Michael addition, and the resulting intermediate could then undergo further transformations, such as an intramolecular aldol (B89426) or Michael reaction, to yield complex cyclic products with high stereoselectivity. The ability to perform these multi-step sequences in one pot represents a significant advantage in synthetic efficiency.
Dual Activation Modes in Asymmetric Catalysis
The concept of dual activation is central to the efficacy of many modern organocatalysts. mdpi.com Bifunctional catalysts that can simultaneously activate two different reacting partners through non-covalent interactions often exhibit superior reactivity and enantioselectivity. unibo.it The structure of this compound is ideally suited for such a dual activation strategy.
In an asymmetric Michael addition, for example, the pyrrolidine nitrogen would form an enamine with a ketone or aldehyde donor, thereby increasing its HOMO (Highest Occupied Molecular Orbital) and making it more nucleophilic. researchgate.net Concurrently, the hydroxyl group and the tertiary amine (which can be protonated by an acidic additive) can form hydrogen bonds with the acceptor molecule (e.g., a nitroolefin), lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more electrophilic. mdpi.com This synergistic activation within a single catalyst molecule creates a highly organized transition state, leading to excellent stereocontrol.
| Catalyst Type | Reaction | Role of Functional Groups | Typical Stereoselectivity |
| Prolinamide-Thiourea | Aldol Reaction | Amide and thiourea provide H-bonding to the electrophile. | High yields, up to 81% ee |
| Diarylprolinol Silyl Ether | Michael Addition | Silyl ether provides steric bulk, pyrrolidine forms enamine. | Up to 99% ee |
| Pyrrolidinyl-Squaramide | Diels-Alder Reaction | Squaramide offers dual H-bonding to the dienophile. | High dr and ee |
This table presents data for structurally related bifunctional organocatalysts to illustrate the potential of dual activation modes.
Chiral Auxiliaries and Reagents in Stereocontrolled Processes
Beyond organocatalysis, chiral pyrrolidine derivatives are widely used as chiral auxiliaries and derivatizing agents to control the stereochemical outcome of reactions. mdpi.com
Temporary Chiral Induction in Synthetic Pathways
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. acs.org The auxiliary is then removed to reveal the enantiomerically enriched product. Amino alcohols derived from proline are effective chiral auxiliaries due to their rigid structure and the coordinating ability of the nitrogen and oxygen atoms.
In a potential application, this compound could be attached to a prochiral substrate, for instance, via an ester or amide linkage involving its hydroxyl group. The bulky and chiral environment provided by the pyrrolidine moiety would then direct the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to a highly diastereoselective reaction. The presence of the tertiary amine could further influence the reaction's stereochemical course through chelation control with a metal-based reagent. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Development of Chiral Derivatizing Agents
Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.gov Effective CDAs must react quickly and quantitatively with the analyte and should introduce a structural element that leads to a significant difference in the physicochemical properties of the resulting diastereomers.
Broader Applications As a Chemical Scaffold and Research Tool
Application as a Versatile Small Molecule Building Block in Organic Synthesis
The reactivity of the functional groups present in 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol allows for its use as a starting material or intermediate in the synthesis of more complex molecules.
While specific examples detailing the use of this compound in the construction of diverse heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its pyrrolidine (B122466) and ethanolamine (B43304) moieties suggests its potential as a precursor. In principle, the secondary amine of the pyrrolidine ring and the hydroxyl group can participate in various cyclization reactions to form fused or spirocyclic heterocyclic systems. The dimethylaminomethyl substituent can also influence the stereochemical outcome of such transformations. The broader class of pyrrolidine derivatives is widely recognized for its role in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net
There is limited specific information available regarding the direct application of this compound as a precursor in the synthesis of functional organic materials. However, the presence of both amine and alcohol functionalities provides reactive sites for polymerization or for grafting onto surfaces to modify material properties. For instance, the amine group could be utilized in the formation of polyamides or polyurethanes, while the alcohol group could participate in esterification-based polymerizations. The chirality of the molecule could also be exploited to create chiral polymers with specific optical or recognition properties.
Utility as a Biochemical Reagent for Life Science Investigations (Excluding Clinical Applications)
The structural motifs of this compound make it a candidate for use in biochemical tools for laboratory research.
Detailed studies employing this compound as a specific probe for studying molecular recognition in in vitro systems are not readily found in the current body of scientific literature. However, its structure, containing hydrogen bond donors and acceptors, as well as a chiral center, suggests its potential to interact with biological macromolecules such as proteins and nucleic acids. It could, in principle, be modified with fluorescent or other reporter groups to serve as a molecular probe to investigate binding events and enzyme activities in a non-clinical research setting.
Currently, there is no specific research detailing the incorporation of this compound as a component in biosensor development. In theory, its functional groups could be used to immobilize it onto a transducer surface. The amine or alcohol groups could form covalent bonds with appropriately functionalized surfaces, and the pyrrolidine scaffold could then be used to bind specific analytes. The development of biosensors often utilizes molecules with specific recognition capabilities, and while this compound has the potential for such interactions, its application in this field remains to be explored.
Contributions to Fundamental Understanding of Amine- and Alcohol-Containing Systems
While direct studies on this compound are scarce, research on simpler molecules containing both amine and alcohol functionalities contributes to a broader understanding of intramolecular and intermolecular interactions. Spectroscopic and quantum chemical studies on such systems provide insights into hydrogen bonding and the conformational preferences that govern their chemical behavior. dtu.dkmdpi.com These fundamental studies are crucial for predicting the properties and reactivity of more complex molecules like this compound. The interplay between the basicity of the amine and the acidity of the alcohol, along with the steric influence of the dimethylaminomethyl group, would be of fundamental interest in physical organic chemistry.
Insights into Conformationally Restricted Systems
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a crucial scaffold in chemical research, largely due to its unique conformational properties. Unlike rigid aromatic systems, the pyrrolidine ring is non-planar and exists in a state of dynamic equilibrium between various puckered conformations. This inherent flexibility can be controlled and restricted by the introduction of substituents, providing a powerful tool for studying the impact of molecular shape on chemical reactivity and biological activity. The study of pyrrolidine derivatives, such as this compound, offers significant insights into the behavior of conformationally restricted systems.
The conformation of the pyrrolidine ring is often described by a pseudorotation circuit, with two of the most stable conformations being the "endo" and "exo" puckers. In the endo pucker, the substituent at the C4 position is on the same side of the ring as the substituent at the C2 position, while in the exo pucker, they are on opposite sides. The energetic preference for one pucker over the other is influenced by a combination of steric and stereoelectronic effects.
Research has demonstrated that the nature and position of substituents on the pyrrolidine ring can effectively "lock" the ring into a preferred conformation. For instance, the introduction of a bulky substituent at the C4 position can create a strong steric bias for a particular pucker. Similarly, the presence of electronegative substituents can lead to stereoelectronic effects, such as the gauche effect, which can stabilize a specific conformation. These principles allow for the rational design of pyrrolidine-based molecules with well-defined three-dimensional structures.
The ability to control the conformation of the pyrrolidine scaffold is of great interest in medicinal chemistry. By synthesizing a series of conformationally restricted analogs of a biologically active compound, researchers can probe the specific spatial arrangement of functional groups required for optimal interaction with a biological target. This approach, known as conformational restriction, is a valuable strategy in drug design and lead optimization.
Table 1: Influence of Substituents on Pyrrolidine Ring Pucker
| Substituent at C4 | Preferred Pucker | Driving Force |
| Bulky Alkyl Group | Exo | Steric Hindrance |
| Electronegative Atom (e.g., Fluorine) | Endo or Exo (depending on stereochemistry) | Stereoelectronic Effects (Gauche Effect) |
| Hydroxyl Group | Endo or Exo (depending on hydrogen bonding) | Intramolecular Hydrogen Bonding |
Studies of Intramolecular Cyclization and Rearrangements
The defined three-dimensional structure of substituted pyrrolidines, including this compound, makes them excellent substrates for studying the stereochemical course of intramolecular reactions. The fixed spatial relationship between reactive functional groups attached to the pyrrolidine scaffold can facilitate or hinder cyclization and rearrangement reactions, providing valuable data on the geometric requirements for these transformations.
Intramolecular Cyclization:
A common intramolecular reaction studied using pyrrolidine scaffolds is the intramolecular aza-Michael addition. In this reaction, a nucleophilic nitrogen atom within a pyrrolidine-containing molecule adds to an activated alkene in the same molecule, forming a new ring. The success and stereochemical outcome of this reaction are highly dependent on the conformation of the pyrrolidine ring and the length and flexibility of the tether connecting the nucleophile and the Michael acceptor.
For example, N-alkenyl-2-substituted pyrrolidines can undergo intramolecular cyclization to form indolizidine or quinolizidine (B1214090) ring systems, which are common motifs in alkaloids. The pre-organized conformation of the pyrrolidine ring can bring the reacting moieties into close proximity, thereby lowering the activation energy for the cyclization.
Table 2: Diastereoselectivity in Intramolecular Carboamination of γ-Alkenyl Sulfonamides for the Synthesis of 2,5-Disubstituted Pyrrolidines
| Entry | R | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | H | Toluene | 140 | 12 | 80 | - |
| 2 | Me | Toluene | 140 | 12 | 75 | 93:7 |
| 3 | n-Bu | Toluene | 140 | 12 | 78 | 95:5 |
| 4 | Ph | Toluene | 140 | 12 | 72 | 94:6 |
Data synthesized from studies on copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins.
Intramolecular Rearrangements:
The pyrrolidine scaffold has also been employed to study various rearrangement reactions. For instance, the Stevens and Sommelet-Hauser rearrangements of ammonium (B1175870) ylides can be investigated by generating an ylide from a quaternary ammonium salt containing a pyrrolidine ring. The rigid framework of the pyrrolidine can influence the stereochemical course of these rearrangements, providing insights into the transition state geometries.
In a Stevens rearrangement, an ylide rearranges to a more stable amine through a acs.orgresearchgate.net-sigmatropic shift. The conformational constraints imposed by the pyrrolidine ring can favor one migration pathway over another, leading to a high degree of stereoselectivity in the product. Similarly, the researchgate.netnih.gov-sigmatropic rearrangement of the Sommelet-Hauser reaction can be influenced by the stereochemistry of the starting pyrrolidine-containing compound.
By studying these and other intramolecular reactions within the context of a conformationally defined pyrrolidine scaffold, chemists can gain a deeper understanding of the fundamental principles that govern chemical reactivity and stereoselectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidine-ethanol derivatives typically involves nucleophilic substitution or reductive amination. For example, reacting a pyrrolidine precursor (e.g., 2-dimethylaminomethyl-pyrrolidine) with ethylene oxide or a bromoethanol derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Optimization includes adjusting temperature (40–80°C), solvent polarity, and catalyst (e.g., NaBH₄ for reductive steps). Reaction progress should be monitored via TLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and ethanol moiety. DEPT-135 can distinguish CH₂ and CH₃ groups in the dimethylamino group .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths/angles and hydrogen bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound's in vitro biological activity, such as receptor binding or enzyme inhibition?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for targets like adrenergic or dopaminergic receptors. Use HEK293 cells transfected with the receptor of interest and measure IC₅₀ values via scintillation counting .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) with purified enzymes (e.g., kinases) under physiological pH and temperature. Data analysis via Michaelis-Menten plots identifies inhibition mechanisms (competitive/non-competitive) .
Advanced Research Questions
Q. What computational strategies predict the compound's pharmacokinetic properties or target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with lipid bilayers for passive diffusion (logP/logD calculated via COSMO-RS).
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., GPCRs). Validate with free energy perturbation (FEP) for binding affinity accuracy .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability, CYP450 metabolism, and toxicity .
Q. How can Design of Experiments (DoE) improve synthesis yield and purity?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent, temperature, catalyst loading).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes parameters (e.g., 65°C, 1.2 eq. catalyst) for maximal yield. Analyze via ANOVA in software like Minitab .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves byproducts. Purity >98% confirmed via diode-array detection .
Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Meta-Analysis : Pool data from independent labs, adjusting for variables (cell line, assay buffer pH). Use statistical tools (e.g., R’s metafor package) to identify outliers or systematic biases .
- Controlled Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known inhibitors) to isolate experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
